molecular formula C19H22N2O B2628672 3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine CAS No. 2418716-27-3

3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine

Cat. No. B2628672
CAS RN: 2418716-27-3
M. Wt: 294.398
InChI Key: AXCSOQGAULBARA-UHFFFAOYSA-N
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Description

The compound appears to contain an aziridine ring, which is a three-membered ring with one nitrogen atom and two carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The aziridine ring is attached to the pyridine ring through a methoxyphenylmethyl group.


Molecular Structure Analysis

Aziridines are known for their ring strain and reactivity . Pyridines are aromatic and relatively stable . The methoxyphenylmethyl group would likely provide additional steric bulk and could affect the reactivity of the compound.


Chemical Reactions Analysis

Aziridines can undergo a variety of reactions, including ring-opening reactions . Pyridines can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substitution pattern. Aziridines are generally polar and reactive, while pyridines are aromatic and relatively stable .

properties

IUPAC Name

3-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-17(11-20-9-1)10-15-5-7-19(8-6-15)22-14-18-13-21(18)12-16-3-4-16/h1-2,5-9,11,16,18H,3-4,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSOQGAULBARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine

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